molecular formula C10H9NO2S B1609683 Methyl 2-amino-1-benzothiophene-3-carboxylate CAS No. 92539-88-3

Methyl 2-amino-1-benzothiophene-3-carboxylate

Cat. No.: B1609683
CAS No.: 92539-88-3
M. Wt: 207.25 g/mol
InChI Key: HUQQDOKKXZCNOI-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-benzothiophene-3-carboxylate is a heterocyclic compound that contains a benzothiophene core. This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and material science. The benzothiophene skeleton is a crucial building block in various organic materials, including solar cells, light-emitting diodes (OLEDs), and field-effect transistors . Additionally, derivatives of benzothiophene have shown various biological activities, making them valuable in the medical field .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing methyl 2-amino-1-benzothiophene-3-carboxylate involves the copper-catalyzed N-arylation of methyl 3-amino-1-benzothiophene-2-carboxylate with (hetero)aryl iodides using copper(I) iodide (CuI), L-proline, and cesium carbonate (Cs₂CO₃) in dioxane at moderate temperatures . This method is relatively simple, cost-effective, and yields N-substituted products in moderate to high yields .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar copper-catalyzed cross-coupling reactions. The scalability of these reactions makes them suitable for industrial applications, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: N-substituted benzothiophene derivatives.

Mechanism of Action

The mechanism of action of methyl 2-amino-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as tubulin polymerization inhibitors bind to the colchicine binding site on tubulin, preventing microtubule formation and thus inhibiting cell division . This mechanism is particularly relevant in the context of cancer treatment, where inhibiting cell division can slow down or stop the proliferation of cancer cells.

Comparison with Similar Compounds

Methyl 2-amino-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives and similar heterocyclic compounds:

Properties

IUPAC Name

methyl 2-amino-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)8-6-4-2-3-5-7(6)14-9(8)11/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQQDOKKXZCNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432195
Record name methyl 2-amino-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92539-88-3
Record name methyl 2-amino-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-amino-1-benzothiophene-3-carboxylate
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